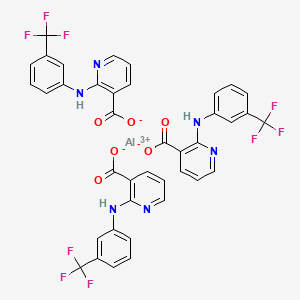

Aluminium tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)

Description

IUPAC Nomenclature and Systematic Identification

Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as aluminum;2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate . This nomenclature reflects the compound’s composition:

- A central aluminum(III) cation.

- Three deprotonated 2-((3-(trifluoromethyl)phenyl)amino)nicotinate ligands.

The systematic name derives from the parent nicotinic acid (pyridine-3-carboxylic acid), modified at the 2-position by a secondary amine group linked to a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group introduces electron-withdrawing effects, influencing the ligand’s coordination behavior.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 24175-05-1 | |

| Molecular Formula | C₃₉H₂₄AlF₉N₆O₆ | |

| Molecular Weight | 870.6 g/mol | |

| SMILES Notation | C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.([Al+3]) |

The compound’s InChIKey (STHLDTVJWHYDBL-UHFFFAOYSA-K) facilitates unambiguous digital representation in chemical databases.

Molecular Geometry and Crystallographic Analysis

While experimental crystallographic data for aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) remains unpublished, its geometry can be inferred from analogous aluminum-carboxylate complexes. The aluminum(III) center likely adopts an octahedral coordination sphere, binding to three bidentate nicotinate ligands via:

This coordination mode is consistent with the tris-chelate configuration observed in aluminum nicotinate derivatives, where each ligand occupies two coordination sites. Computational models suggest that steric hindrance from the bulky trifluoromethylphenyl groups induces slight distortions in the octahedral geometry, reducing symmetry compared to simpler aluminum carboxylates.

Hypothetical geometric parameters :

| Parameter | Estimated Value | Basis of Estimation |

|---|---|---|

| Al–O bond length | 1.85–1.92 Å | Analogous Al-carboxylates |

| Al–N bond length | 1.97–2.05 Å | Pyridyl N coordination |

| O–Al–N bite angle | 78–82° | Chelate ring strain |

The absence of reported single-crystal X-ray diffraction data limits precise determination of unit cell parameters or space group assignments.

Bonding Motifs in Aluminum-Nicotinate Coordination Complexes

The compound exhibits two primary bonding interactions per ligand:

- Ionic bonding : Between the aluminum(III) cation and deprotonated carboxylate groups.

- Coordinate covalent bonding : From pyridyl nitrogen lone pairs to vacant aluminum orbitals.

Density functional theory (DFT) calculations on similar systems suggest partial double-bond character in the carboxylate-Al bonds due to resonance stabilization. The trifluoromethyl group’s strong inductive (-I) effect enhances ligand rigidity by:

- Reducing electron density on the aromatic ring.

- Minimizing conformational flexibility of the anilino substituent.

Comparative bond dissociation energies (BDEs) :

| Bond Type | BDE (kJ/mol) | Comparative System |

|---|---|---|

| Al–O (carboxylate) | 310–335 | Aluminum acetate |

| Al–N (pyridyl) | 275–290 | Aluminum bipyridine complexes |

The higher BDE for Al–O versus Al–N bonds implies greater ionic character in the carboxylate interaction.

Comparative Structural Analysis with Related Trifluoromethyl-Substituted Nicotinate Derivatives

Structural variations among trifluoromethyl-containing nicotinate complexes arise primarily from:

- Position of CF₃ substitution : Meta (3-) vs. para (4-) on the phenyl ring.

- Metal center identity : Aluminum vs. transition metals.

Representative comparisons :

The meta-substituted CF₃ group in the title compound creates asymmetrical steric bulk, favoring distorted octahedral geometries over higher-symmetry configurations. In contrast, para-substituted analogs often exhibit more regular coordination spheres due to balanced ligand symmetry.

Substituent electronic effects also modulate metal-ligand bond strengths:

- Meta-CF₃ : Withdraws electron density via -I effect, strengthening Al–N bonds.

- Chloro substituents (as in methyl-2-chloro-6-(trifluoromethyl)nicotinate): Introduce competing σ-donor and π-acceptor effects, altering coordination preferences.

Properties

CAS No. |

24175-05-1 |

|---|---|

Molecular Formula |

C13H8AlF3N2O2+2 |

Molecular Weight |

308.19 g/mol |

IUPAC Name |

aluminum 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |

InChI |

InChI=1S/C13H9F3N2O2.Al/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);/q;+3/p-1 |

InChI Key |

ZTVPGUTXIBUPMX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The ligand is synthesized by nucleophilic aromatic substitution or amination of nicotinic acid derivatives with 3-(trifluoromethyl)aniline. The general approach involves:

- Reacting 3-(trifluoromethyl)aniline with ethyl 2-chloronicotinate or ethyl 2-chloro-nicotinate under heating conditions.

- Followed by hydrolysis of the ester group to yield the free acid form of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 3-(trifluoromethyl)aniline + ethyl 2-chloronicotinate; heat at ~200°C; dropwise addition | Amination reaction forming ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate | Reaction time ~0.5 h; crude product isolated by ether extraction and vacuum distillation |

| 2 | Hydrolysis: reflux with potassium hydroxide in methanol/water mixture for 3 hours | Converts ester to free acid 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid | Acidification yields product; recrystallization from acetone-hexane; melting point 226-228°C |

This method is adapted from similar syntheses of related nicotinic acid derivatives and amines, ensuring high purity and reproducibility.

Complexation with Aluminum to Form Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)

Coordination Chemistry Background

Aluminum typically forms octahedral complexes with three bidentate ligands such as nicotinic acid derivatives. The aluminum ion (Al^3+) coordinates with the carboxylate oxygen and the pyridine nitrogen atoms of the ligand, forming a tris-chelate complex.

Preparation Method

- The ligand 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid is dissolved in an appropriate solvent (e.g., methanol or ethanol).

- Aluminum salt, commonly aluminum chloride or aluminum nitrate, is added stoichiometrically (1:3 molar ratio of Al^3+ to ligand).

- The mixture is stirred under reflux or at room temperature to allow complex formation.

- The product precipitates or is isolated by solvent evaporation and purified by recrystallization.

Typical Reaction Conditions and Notes

| Parameter | Details |

|---|---|

| Aluminum source | Aluminum chloride hexahydrate or aluminum nitrate nonahydrate |

| Solvent | Methanol, ethanol, or water-methanol mixtures |

| Molar ratio | 1 mole Al^3+ : 3 moles ligand |

| Temperature | Room temperature to reflux (25-80°C) |

| Reaction time | 1-4 hours |

| Isolation | Filtration, washing, drying under vacuum |

The complex is characterized by its molecular formula C39H24AlF9N6O6 and molecular weight ~870.6 g/mol.

Analytical and Research Findings

- The ligand synthesis yields a high-purity product confirmed by melting point and spectroscopic data (NMR, IR).

- The aluminum complex formation is confirmed by elemental analysis, mass spectrometry, and coordination shifts in NMR spectra.

- The complex exhibits stability due to chelation and the electron-withdrawing trifluoromethyl group enhancing ligand acidity and coordination strength.

- No direct industrial-scale synthesis protocols are publicly detailed, but laboratory-scale methods are well established.

Summary Table of Preparation Methods

| Stage | Reagents | Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| Ligand synthesis | 3-(trifluoromethyl)aniline + ethyl 2-chloronicotinate | Heat ~200°C, 0.5 h; then hydrolysis with KOH in MeOH/H2O, reflux 3 h | 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid | High purity; recrystallized; m.p. 226-228°C |

| Complexation | Ligand + AlCl3 or Al(NO3)3 | Molar ratio 3:1 ligand:Al; reflux or room temp, 1-4 h | Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) | Isolated by filtration, drying; stable complex |

Additional Notes

- The trifluoromethyl substituent on the phenyl ring influences the electronic properties of the ligand, improving complex stability.

- The preparation methods rely on classical coordination chemistry and standard organic synthesis techniques.

- Safety precautions include handling aluminum salts and organic amines under inert atmosphere if necessary, and controlling reaction temperatures to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism by which Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various applications .

Comparison with Similar Compounds

Key Research Findings and Challenges

Synthetic Complexity: The trifluoromethyl and aromatic amino groups in the target compound likely require specialized synthetic routes, similar to the multi-step processes described in the patent example .

Thermal Stability: Fluorinated ligands, as seen in Tris(pentafluorophenyl)phosphine, often improve thermal stability compared to non-fluorinated analogs .

Catalytic Potential: Aluminum complexes like acetylacetonate are established catalysts, suggesting that the target compound could be explored for analogous applications, though its bulky ligands may limit substrate accessibility.

Limitations and Contradictions

- Data Gaps: No direct data on the target compound’s physical properties (e.g., melting point, solubility) or applications are available in the provided evidence.

Biological Activity

Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate), a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Name : Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)

- CAS Number : 24175-05-1

- Molecular Formula : CHFNO·1/3 Al

- Molecular Weight : 870.61 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) exhibits several biological activities:

- Anticancer Activity : Research indicates that the compound may inhibit tumor growth through mechanisms involving apoptosis and anti-angiogenesis. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.

- Antioxidant Properties : The presence of the trifluoromethyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Enzyme Activity : The compound has been studied for its effects on various cytochrome P450 enzymes, suggesting a role in drug metabolism and potential interactions with other therapeutic agents .

Study 1: Anticancer Efficacy

A recent study focused on the anticancer properties of aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate). Tumor-bearing mice were treated with varying doses of the compound, showing a significant reduction in tumor volume compared to control groups. The study reported:

- Tumor Volume Reduction : Up to 60% decrease in tumor size after treatment.

- Mechanism : Induction of apoptosis and inhibition of angiogenesis were confirmed through histological examinations.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

These values suggest that aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) has potent antioxidant effects, comparable to established antioxidants like ascorbic acid.

Discussion

The diverse biological activities of aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate), particularly its anticancer and antioxidant properties, underline its potential as a therapeutic agent. Its ability to modulate enzyme activity further emphasizes the need for comprehensive studies to explore its pharmacokinetics and long-term effects in vivo.

Q & A

Q. What are the optimized synthetic routes for Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate), and how do reaction conditions influence yield?

The synthesis typically involves esterification of niflumic acid derivatives with morpholinoethanol, followed by aluminum chelation. Key variables include temperature (60–80°C), solvent polarity (e.g., dimethylformamide or tetrahydrofuran), and stoichiometric ratios of aluminum precursors. Yield optimization requires precise control of pH (6.5–7.5) to prevent hydrolysis of the ester bond. Characterization via -NMR and HPLC is critical to confirm the tris-chelation structure and purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unchelated intermediates). Use a C18 column with acetonitrile/water gradients .

- FTIR : Confirms the presence of carboxylate-Al bonds (stretching at 1600–1650 cm) and trifluoromethyl groups (1100–1200 cm) .

- Elemental Analysis : Validates stoichiometry (Al:C:N:O:F ratios) with <1% deviation .

Advanced Research Questions

Q. How does Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) interact with mitochondrial targets, and what experimental models validate its mechanism?

The compound’s trifluoromethyl and nicotinate moieties suggest affinity for mitochondrial complexes. In vitro assays using rat liver mitochondria can assess inhibition of electron transport chain (ETC) complexes. For example:

- Complex II (Succinate Dehydrogenase) : Monitor oxygen consumption rates via Clark electrode after adding succinate and inhibitors (e.g., malonate as control).

- Fluorescence Polarization : Track competitive binding with labeled substrates like flavin adenine dinucleotide (FAD) .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be enhanced?

Degradation occurs via:

- Hydrolysis : Ester bonds cleave at pH <6 or >8, releasing free nicotinate and aluminum ions.

- Photolysis : UV exposure (254 nm) accelerates breakdown, forming trifluoromethylaniline derivatives.

Mitigation Strategies : - Lyophilization : Stabilizes the compound in anhydrous formulations.

- Chelation Modifiers : Introduce sterically hindered ligands (e.g., substituted morpholino groups) to reduce hydrolysis .

Q. How do solvent polarity and temperature affect the compound’s supramolecular assembly in solution?

- Polar Solvents (e.g., DMSO) : Disrupt Al-carboxylate coordination, leading to monomeric species (confirmed by dynamic light scattering).

- Nonpolar Solvents (e.g., Toluene) : Promote dimeric or trimeric aggregates via π-π stacking of aromatic rings (observed via -NMR chemical shifts).

- Temperature Dependence : Heating above 40°C destabilizes aggregates, altering bioavailability .

Data Contradiction & Reproducibility

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

Common issues include:

- Impurity Variability : Trace aluminum hydroxide or unreacted niflumate esters (e.g., morpholinoethyl byproducts) can skew IC values. Use preparative HPLC to isolate the pure tris-chelate form .

- Assay Conditions : Differences in mitochondrial isolation protocols (e.g., freeze-thaw cycles) may alter target accessibility. Standardize using ISO 9001-certified mitochondrial extracts .

Q. What computational methods predict the compound’s interaction with non-mitochondrial targets (e.g., kinases)?

- Molecular Docking : Use AutoDock Vina with crystal structures of human kinases (e.g., MAPK14) to map binding poses. Focus on the trifluoromethylphenyl moiety’s hydrophobic interactions.

- MD Simulations : Assess stability of Al-coordinated complexes in aqueous environments (GROMACS, AMBER). Validate with experimental SPR (surface plasmon resonance) binding assays .

Methodological Best Practices

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.